![molecular formula C17H19N3OS B608403 KY1022 CAS No. 1029721-36-5](/img/no-structure.png)
KY1022
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KY1022 is a ras destabilizer, targeting the Wnt/ß-catenin pathway and inhibiting development of metastatic colorectal cancer.
科学的研究の応用
Inhibition of Metastatic Colorectal Cancer
KY1022, a small molecule, plays a significant role in targeting the Wnt/β-catenin pathway, which is crucial in the development of metastatic colorectal cancer (mCRC). This molecule destabilizes both β-catenin and Ras, two proteins highly increased in CRC, especially in mCRC. By inhibiting the cellular events like EMT (an initial process of metastasis) and apoptosis, KY1022 effectively suppresses the development of mCRC at an early stage of tumorigenesis. This has been demonstrated through both in vitro and in vivo studies using APCMin/+/K-RasG12DLA2 mice, indicating that targeting both the Wnt/β-catenin and Ras pathways could be a promising therapeutic approach for mCRC patients (Cho et al., 2016).
Combination Therapy with AKT Inhibitors
KY1022 is also found to enhance the therapeutic effects of AKT inhibitors, a class of drugs used in cancer treatment. When combined with AKT inhibitors, KY1022 helps in overcoming limitations associated with these drugs, such as bypassing apoptosis and reducing nuclear β-catenin-induced EMT. This implies that simultaneous suppression of Wnt/β-catenin with the AKT signaling pathways, through a combination of an AKT inhibitor and KY1022, could be an effective strategy for suppressing AKT-inhibitor-mediated metastasis and maximizing the therapeutic effects of AKT inhibitors in CRC treatment (Kim et al., 2022).
Tumor Suppression in Colorectal Cancer
Another study further elucidates the role of KY1022 in simultaneously inhibiting the Wnt/β-catenin and Ras pathways, which are often mutated in human colorectal cancer. This simultaneous inhibition is shown to effectively suppress tumor initiation and progression in colorectal cancer, including mCRC. KY1022, through its action on both β-catenin and Ras proteins, provides a promising approach for CRC treatment, including cases with metastasis (Ro et al., 2018).
特性
CAS番号 |
1029721-36-5 |
---|---|
製品名 |
KY1022 |
分子式 |
C17H19N3OS |
分子量 |
313.419 |
IUPAC名 |
sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChIキー |
INRQXFWQQLFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KY1022 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。